Azocyclotin (CAS: 41083-11-8) is an organotin compound primarily used as a contact acaricide for the control of phytophagous mites in agricultural applications. It functions by inhibiting mitochondrial ATP synthase, which disrupts cellular energy production and leads to mite paralysis and death. A critical procurement-relevant characteristic of Azocyclotin is its function as a pro-acaricide; it rapidly hydrolyzes in aqueous environments to its primary active metabolite, Cyhexatin (tricyclohexyltin hydroxide), and 1,2,4-triazole. This conversion is extremely fast, with a half-life of less than 10 minutes, meaning that for practical purposes, the residual active compound on crops is Cyhexatin.
Although Azocyclotin rapidly converts to the acaricide Cyhexatin, the two compounds are not directly interchangeable for procurement and formulation. Azocyclotin's value lies in its role as a stable, solid precursor that hydrolyzes upon application. This property can influence formulation stability, handling characteristics, and potentially the release profile of the active agent. Standard analytical methods for residues often cannot distinguish between Azocyclotin and Cyhexatin shortly after application, as they measure the total tricyclohexyltin content. Therefore, selecting Azocyclotin is a deliberate choice for its pre-application properties and its function as a pro-drug, rather than for a distinct biological activity from Cyhexatin itself.
Azocyclotin is designed for rapid conversion into its active form, Cyhexatin, upon contact with water. In sterile aqueous buffer solutions at pH 4, 7, and 9, as well as in drinking water, Azocyclotin hydrolyzes completely within 10 minutes. [cite: REFS-1] This rapid and predictable conversion is a key processability feature, ensuring the active acaricide is generated reliably upon formulation and application.
| Evidence Dimension | Time for >90% Hydrolysis (DT90) |
| Target Compound Data | ≤ 10 minutes |
| Comparator Or Baseline | Complete conversion to Cyhexatin (active form) |
| Quantified Difference | Not applicable (measures rate of conversion to active form) |
| Conditions | Sterile 0.01 M buffer solutions (pH 4, 7, 9) and drinking water at 20°C. |
This confirms the compound's utility as a stable precursor that predictably and rapidly delivers the active agent, Cyhexatin, under typical application conditions.
Azocyclotin is a colorless crystalline solid with a melting point of approximately 210°C. [cite: REFS-1] It has very low water solubility (0.12 mg/L at 20°C), which is a key attribute for its common formulation as a wettable powder (WP). [cite: REFS-1, REFS-2] This contrasts with its active metabolite, Cyhexatin, which is also a solid but whose handling and formulation properties may differ. The low water solubility and solid nature of Azocyclotin make it suitable for stable suspension concentrate or wettable powder formulations that remain inert until diluted for application.
| Evidence Dimension | Physical State & Water Solubility (20°C) |
| Target Compound Data | Solid, 0.12 mg/L |
| Comparator Or Baseline | Cyhexatin (Solid, low solubility) |
| Quantified Difference | Data highlights properties suitable for specific solid formulations (e.g., wettable powders). |
| Conditions | Standard temperature (20°C). |
Procurement of Azocyclotin is justified for developing wettable powder or suspension concentrate formulations where a stable, solid pro-acaricide is required prior to activation by water.
In a comparative in vitro study using bovine erythrocytes and lymphocytes, both Azocyclotin and Fenbutatin oxide induced significant, concentration-dependent oxidative stress and DNA damage. However, the study noted that Azocyclotin caused greater genotoxic effects, while Fenbutatin oxide exhibited stronger membrane-disrupting properties, inducing complete hemolysis at a lower concentration (10 μM) within 30 minutes. [cite: REFS-1] This suggests a differentiation in the primary mechanisms of cellular damage between these two organotin acaricides.
| Evidence Dimension | Primary In Vitro Toxicological Effect |
| Target Compound Data | Caused greater genotoxic effects (DNA strand breaks). |
| Comparator Or Baseline | Fenbutatin oxide exhibited stronger membrane-disrupting properties (hemolysis). |
| Quantified Difference | Qualitative difference in primary toxicity mechanism observed. |
| Conditions | In vitro exposure of bovine erythrocytes and lymphocytes to concentrations of 10, 50, and 100 μM for up to 3 hours. |
For researchers studying specific mechanisms of organotin toxicity, Azocyclotin provides a model compound with more pronounced genotoxic effects compared to the primarily membrane-disrupting activity of Fenbutatin oxide in this assay.
Based on its physical properties as a stable solid with low water solubility, Azocyclotin is the appropriate choice for manufacturing WP or SC formulations. [cite: REFS-1] This allows for a product with a long shelf-life that only becomes active upon dilution and application, leveraging its rapid hydrolysis to Cyhexatin for mite control. [cite: REFS-2]
In research or industrial processes where the controlled, in-situ generation of Cyhexatin is required, Azocyclotin serves as a reliable precursor. Its complete and rapid hydrolysis in aqueous environments provides a predictable method for delivering the active acaricide at the point of use. [cite: REFS-2]
For toxicological research differentiating the effects of organotins, Azocyclotin can be selected specifically for its more pronounced genotoxic effects in certain cell systems when compared to close analogs like Fenbutatin oxide, which may show higher membrane-disrupting activity. [cite: REFS-3]
Corrosive;Acute Toxic;Irritant;Environmental Hazard